4-Acetyl-3-methyl-2-phenylmorpholine
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Overview
Description
4-Acetyl-3-methyl-2-phenylmorpholine is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.286 g/mol . This compound belongs to the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of acetyl, methyl, and phenyl groups in its structure makes it a unique and versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3-methyl-2-phenylmorpholine typically involves the reaction of 3-methyl-2-phenylmorpholine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-3-methyl-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-Acetyl-3-methyl-2-phenylmorpholine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Acetyl-3-methyl-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the synthesis of prostaglandins by targeting cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Phenylmorpholine
- 2-Phenyl-3-methylmorpholine (Phenmetrazine)
- 2-Phenyl-3,4-dimethylmorpholine (Phendimetrazine)
- 2-Phenyl-5-methylmorpholine (Isophenmetrazine)
- 2-Phenyl-3-ethylmorpholine (Phenetrazine)
Comparison: 4-Acetyl-3-methyl-2-phenylmorpholine is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and pharmacological activities, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
1-(3-methyl-2-phenylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-13(12-6-4-3-5-7-12)16-9-8-14(10)11(2)15/h3-7,10,13H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGGQYMSRNYALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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